Opigolix

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

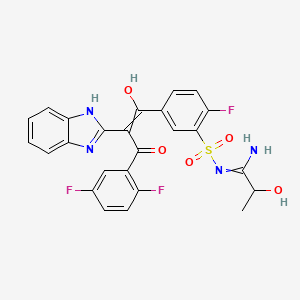

N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWADSMMMNRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Opigolix (ASP-1707)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opigolix (ASP-1707) is an orally active, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent reduction in gonadotropin and sex hormone levels.[2] This guide provides a comprehensive technical overview of the molecular mechanism, pharmacodynamics, and relevant clinical findings for this compound, intended for a scientific audience. While development of this compound was discontinued (B1498344) in 2018, the data gathered from its clinical trials offer valuable insights into the therapeutic potential of GnRH receptor antagonism.[1]

Core Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3] This binding action blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The subsequent decrease in circulating LH and FSH levels results in reduced production of gonadal steroids, primarily estradiol (B170435) in females.[2]

Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH. This compound, by blocking the initial binding of GnRH, prevents the activation of this pathway.

Quantitative Pharmacodynamic Data

While specific in vitro binding affinity (Kd or Ki) and IC50 values for this compound are not publicly available, clinical trial data provide quantitative insights into its pharmacodynamic effects. For context, other orally active, non-peptide GnRH antagonists like elagolix (B1671154) and relugolix (B1679264) have demonstrated high binding affinity with Kd and IC50 values in the picomolar to low nanomolar range.[5]

Clinical Efficacy in Endometriosis (TERRA Study)

A Phase II, randomized, double-blind, placebo-controlled study (the TERRA study) evaluated the efficacy of this compound in reducing endometriosis-associated pelvic pain over 12 weeks.[6]

| Treatment Group | Mean Change in Overall Pelvic Pain (NRS) [95% CI][6] | Mean Change in Dysmenorrhea (NRS) [95% CI][6] | Mean Change in Non-Menstrual Pelvic Pain (NRS) [95% CI][6] |

| Placebo | -1.56 [-1.91, -1.21] | -1.50 [-2.00, -1.00] | -1.53 [-1.88, -1.19] |

| This compound 3 mg | -1.63 [-1.99, -1.27] | -2.72 [-3.22, -2.21] | -1.51 [-1.87, -1.16] |

| This compound 5 mg | -1.93 [-2.27, -1.60] | -2.85 [-3.33, -2.38] | -1.80 [-2.14, -1.47] |

| This compound 10 mg | -2.29 [-2.64, -1.94] | -3.97 [-4.46, -3.48] | -2.03 [-2.37, -1.68] |

| This compound 15 mg | -2.13 [-2.47, -1.79] | -4.18 [-4.66, -3.70] | -1.86 [-2.20, -1.52] |

NRS: Numeric Rating Scale for pain (0-10).

The study demonstrated a statistically significant dose-related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain.[6] Furthermore, serum estradiol levels and bone mineral density showed a dose-dependent decrease with this compound treatment.[6]

Hormonal Suppression in Rheumatoid Arthritis

A Phase IIa study in postmenopausal women with rheumatoid arthritis provided direct evidence of this compound's effect on gonadotropin levels.[7]

| Parameter | Result |

| Plasma Luteinizing Hormone (LH) Concentration | >90% decrease in >90% of patients receiving this compound (30 mg twice daily).[7] |

| LH Level at Week 1 | Rapid decrease to <1 IU/L.[7] |

Experimental Protocols

Detailed experimental protocols from the this compound preclinical and clinical development programs are not publicly available. However, standard methodologies for key assays are described below.

GnRH Receptor Binding Assay (Competitive)

This type of assay is used to determine the binding affinity of a test compound (like this compound) to the GnRH receptor.

Methodology Outline:

-

Membrane Preparation: A source of GnRH receptors, such as membranes from pituitary cells or a cell line overexpressing the receptor, is prepared.

-

Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled GnRH analog (the "tracer") and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Measurement of LH, FSH, and Estradiol in Clinical Trials

Hormone levels in clinical trials are typically measured from serum or plasma samples using immunoassays.

Methodology Outline:

-

Sample Collection: Blood samples are collected from trial participants at specified time points.

-

Sample Processing: The blood is processed to obtain serum or plasma, which is then stored, often at -80°C, until analysis.

-

Immunoassay: Commercially available or in-house developed immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA), are used to quantify the hormone concentrations. These assays utilize specific antibodies against LH, FSH, or estradiol.

-

Data Analysis: The results are compared to a standard curve to determine the hormone concentration in each sample.

Logical Relationships in Clinical Trial Design (TERRA Study Example)

The design of the TERRA study followed a logical progression to assess the efficacy and safety of this compound.

Conclusion

This compound (ASP-1707) is a well-characterized GnRH receptor antagonist with a clear mechanism of action involving the competitive blockade of GnRH receptors in the pituitary. This leads to a dose-dependent suppression of the HPG axis, resulting in reduced levels of gonadotropins and estradiol. Clinical data from Phase II studies have demonstrated its efficacy in reducing endometriosis-associated pain and its potent ability to suppress LH levels. Although its development has been discontinued, the scientific data generated for this compound contribute to the broader understanding of the therapeutic utility of oral GnRH antagonists in hormone-dependent conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. LH and FSH (Gonadotrophins) [gloshospitals.nhs.uk]

- 7. medchemexpress.com [medchemexpress.com]

Opigolix: A Technical Overview of a GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix (B1677450) (also known as ASP-1707) is a non-peptide, small-molecule, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent conditions such as endometriosis and rheumatoid arthritis.[1] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen and other sex steroids.[2] Although its development was discontinued (B1498344) in April 2018, the study of this compound provides valuable insights into the therapeutic potential and clinical pharmacology of oral GnRH receptor antagonists.[3]

Core Mechanism of Action: GnRH Receptor Antagonism

The primary function of this compound is to act as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, this compound provides immediate and dose-dependent suppression of LH and FSH.[2] This direct and rapid onset of action is a key characteristic of GnRH antagonists.

The binding of this compound to the GnRH receptor blocks the downstream signaling cascade that is normally initiated by endogenous GnRH. This interruption of the hypothalamic-pituitary-gonadal (HPG) axis results in reduced production of gonadal steroids, most notably estradiol (B170435) in women.[2]

Signaling Pathway of GnRH Receptor and Inhibition by this compound

Caption: GnRH signaling pathway and competitive inhibition by this compound.

Quantitative Pharmacodynamic Data

While specific in vitro binding affinity data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for this compound are not publicly available, clinical trial data provide quantitative insights into its pharmacodynamic effects on hormone levels.

Dose-Dependent Effects on Hormones

The clinical development program for this compound demonstrated its ability to induce a dose-dependent suppression of gonadotropins and ovarian hormones.

| Parameter | This compound Dose | Observation | Study Population |

| Estradiol (E2) | 3 mg, 5 mg, 10 mg, 15 mg (once daily) | All doses reduced serum E2 levels to a target range of 20-50 pg/mL. The reduction was dose-dependent.[4] | Women with endometriosis |

| Luteinizing Hormone (LH) | 30 mg (twice daily) | >90% decrease in plasma LH concentration to <1 IU/L at week 1, which remained stable.[5] | Postmenopausal women with rheumatoid arthritis |

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not available in the public domain. However, a representative in vitro experimental workflow for determining the antagonist activity of a compound at the GnRH receptor is outlined below. This is a generalized protocol and specific parameters for this compound may have differed.

Representative In Vitro GnRH Receptor Antagonist Assay

This protocol describes a method to assess the ability of a test compound to inhibit GnRH-induced signaling in a cell line stably expressing the human GnRH receptor.

Caption: Generalized workflow for a GnRH receptor antagonist assay.

Methodology:

-

Cell Culture: A Chinese Hamster Ovary (CHO-K1) cell line stably co-expressing the human GnRH receptor and a promiscuous G-protein alpha subunit (Gα15) is used. These cells are seeded in 384-well plates and incubated overnight.

-

Dye Loading: A calcium-sensitive fluorescent dye is added to each well, allowing for the measurement of intracellular calcium mobilization upon receptor activation.

-

Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells, followed by the addition of a known GnRH receptor agonist (e.g., gonadorelin).

-

Signal Detection: The plates are read using a fluorescence imaging plate reader (FLIPR) to measure the change in fluorescence, which corresponds to the level of intracellular calcium release.

-

Data Analysis: The inhibitory effect of the test compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. The concentration of the compound that causes 50% inhibition of the maximal agonist response is calculated as the IC50 value.

Clinical Efficacy in Endometriosis

The Phase II TERRA study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in women with endometriosis-associated pelvic pain.

Key Findings from the TERRA Study

| Endpoint | Placebo | This compound 3 mg | This compound 5 mg | This compound 10 mg | This compound 15 mg |

| Change in Overall Pelvic Pain (NRS) | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 |

| Change in Dysmenorrhea (NRS) | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 |

| Change in Non-Menstrual Pelvic Pain (NRS) | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 |

Data are presented as mean change from baseline after 12 weeks of treatment. NRS = Numeric Rating Scale.[4]

A statistically significant dose-related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain was observed with this compound treatment compared to placebo.[4]

Conclusion

This compound is a well-characterized oral GnRH receptor antagonist that demonstrates a clear dose-dependent suppression of the HPG axis, leading to reductions in gonadotropins and estradiol. Clinical data from its Phase II development program confirmed its efficacy in reducing endometriosis-associated pain. While the discontinuation of its development means it will not become a therapeutic option, the data gathered from its investigation contribute to the broader understanding of the pharmacology and clinical utility of this class of drugs for the management of hormone-dependent diseases. The lack of publicly available in vitro binding affinity data (IC50, Ki) remains a gap in its otherwise comprehensive preclinical to clinical profile.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Astellas Pharma - AdisInsight [adisinsight.springer.com]

- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1707, also known as Opigolix, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, ASP-1707 was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, ASP-1707 competitively binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of estrogen and progesterone (B1679170) in females. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to ASP-1707.

Chemical Structure and Properties

ASP-1707 is a complex small molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | [1] |

| Synonyms | This compound, ASP1707 | [1] |

| CAS Number | 912587-25-8 | [1] |

| Molecular Formula | C25H19F3N4O5S | [1] |

| Molecular Weight | 544.51 g/mol | [1] |

| SMILES | C--INVALID-LINK--/C(N)=N/S(=O)(=O)c1cc(C(=O)C(C(=O)c2cc(F)ccc2F)=C2Nc3ccccc3N2)ccc1F | [1] |

Mechanism of Action: GnRH Receptor Antagonism

ASP-1707 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[2][3][4][5] By blocking this interaction, ASP-1707 effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced levels of circulating gonadotropins and, consequently, a decrease in gonadal steroid production, including estrogen.

The signaling pathway initiated by GnRH binding to its receptor is multifaceted. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ).[2] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2] This cascade ultimately leads to the activation of downstream kinases and transcription factors that regulate the expression of gonadotropin genes.[2][6]

References

- 1. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A study to assess the effectiveness and safety of different doses of ASP1707 compared to placebo for endometriosis associated pelvic pain, Trial ID 1707-CL-0011 [clinicaltrials.astellas.com]

- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A Study to Assess the Effectiveness and Safety of Different Doses of ASP1707 Compared to Placebo for Endometriosis Associated Pelvic Pain | DecenTrialz [decentrialz.com]

The Discovery and Development of Opigolix: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Opigolix (ASP-1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development by Astellas Pharma.[1][2] It was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis, and also explored for prostate cancer.[1][3] As a GnRH antagonist, this compound competitively binds to and inhibits GnRH receptors in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing the synthesis of gonadal hormones such as estradiol (B170435).[4][5] Despite showing promise in early trials, the development of this compound was discontinued (B1498344) in April 2018 after reaching Phase II clinical studies.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its therapeutic effect by competitively antagonizing the GnRH receptor in the pituitary gland. This blockade disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a rapid and dose-dependent reduction in the secretion of gonadotropins (LH and FSH).[5][6] Consequently, ovarian estradiol production is suppressed, which is the therapeutic basis for its use in estrogen-dependent conditions like endometriosis.[3][7] Unlike GnRH agonists, which cause an initial stimulatory flare-up of gonadotropin release before downregulating the receptors, GnRH antagonists like this compound induce a rapid and reversible suppression of the HPG axis.[4]

Preclinical Development

While specific preclinical study reports for this compound are not extensively published, the development of a GnRH antagonist typically involves a series of in vitro and in vivo studies to characterize its pharmacological profile.

Experimental Protocols: Preclinical Evaluation

1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)

-

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

-

Methodology: This assay is typically performed using cell membranes prepared from cells expressing the human GnRH receptor. A radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the cell membranes in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vivo Efficacy in Animal Models (e.g., Rat Model of Endometriosis)

-

Objective: To evaluate the efficacy of this compound in reducing endometriotic lesion size and to assess its effect on hormone levels.

-

Methodology: Endometriosis is surgically induced in female rats by autotransplanting uterine tissue to the peritoneal cavity. After a period of lesion establishment, rats are treated orally with this compound at various doses or a vehicle control for a specified duration (e.g., 4-8 weeks). The size of the endometriotic lesions is measured at the end of the treatment period. Blood samples are collected to measure serum concentrations of LH, FSH, and estradiol. Histological analysis of the lesions can also be performed to assess the cellular effects of the treatment.[8]

3. Pharmacokinetic and Toxicological Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to assess the safety and tolerability of this compound.

-

Methodology: Single and multiple ascending dose studies are conducted in animal models (e.g., rats, non-human primates) to evaluate the pharmacokinetic parameters of this compound. Toxicological studies are performed to identify potential target organs of toxicity and to establish a safe dose range for first-in-human studies. These studies typically involve detailed clinical observations, hematology, clinical chemistry, and histopathological examinations.[9]

Clinical Development

This compound advanced to Phase II clinical trials for both endometriosis and rheumatoid arthritis.

Phase II Clinical Trial for Endometriosis (TERRA Study)

The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled trial designed to assess the efficacy and safety of different doses of this compound in women with endometriosis-associated pelvic pain.[3][7]

Experimental Protocol: TERRA Study Design

-

Objective: To evaluate the dose-response relationship of this compound in reducing endometriosis-associated pelvic pain and to assess its safety and tolerability over 24 weeks.[10]

-

Participants: 540 women with surgically confirmed endometriosis and moderate to severe pelvic pain.[7]

-

Interventions: Patients were randomized to receive one of the following treatments orally once daily for 12 weeks (Part 1), followed by a 12-week double-blind extension (Part 2):

-

Placebo

-

This compound 3 mg

-

This compound 5 mg

-

This compound 10 mg

-

This compound 15 mg

-

An open-label leuprorelin (B1674837) acetate (B1210297) group was included as a reference for bone mineral density assessment.[3][11]

-

-

Primary Efficacy Endpoints: Change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain (OPP), dysmenorrhea, and non-menstrual pelvic pain (NMPP) at 12 weeks.[7]

-

Secondary Endpoints: Changes in serum estradiol levels and bone mineral density (BMD).[7]

Quantitative Data from the TERRA Study

| Parameter | Placebo | This compound 3 mg | This compound 5 mg | This compound 10 mg | This compound 15 mg |

| Mean Change in NRS for Overall Pelvic Pain (at 12 weeks) | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 |

| Mean Change in NRS for Dysmenorrhea (at 12 weeks) | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 |

| Mean Change in NRS for Non-Menstrual Pelvic Pain (at 12 weeks) | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 |

| Data presented as mean change from baseline. Source:[7] |

Statistically significant dose-related reductions in OPP (P=0.001), dysmenorrhea (P<0.001), and NMPP (P=0.029) were observed with this compound after 12 weeks.[7] Serum estradiol levels decreased in a dose-dependent manner, and to a lesser extent than with leuprorelin.[7]

Phase IIa Clinical Trial for Rheumatoid Arthritis

This was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in postmenopausal women with rheumatoid arthritis who were on a stable dose of methotrexate (B535133).[1][6]

Experimental Protocol: Rheumatoid Arthritis Study Design

-

Objective: To assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in combination with methotrexate for the treatment of rheumatoid arthritis.[6]

-

Participants: 72 postmenopausal women with rheumatoid arthritis.[2][6]

-

Interventions: Patients were randomized to receive either this compound 30 mg twice daily or a placebo for 12 weeks, in addition to their stable methotrexate therapy.[6]

-

Primary Endpoint: American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.[6]

-

Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-CRP, and DAS28-ESR.[6]

Quantitative Data from the Rheumatoid Arthritis Study

| Parameter | Placebo (n=35) | This compound 30 mg BID (n=37) |

| ACR20 Response Rate at Week 12 | Not specified, but no significant difference | Not specified, but no significant difference |

| Change in Plasma LH Concentration | No change | >90% decrease |

| Source:[2][6] |

This compound did not demonstrate any clinical benefit in improving the signs and symptoms of rheumatoid arthritis compared to placebo.[2][6] However, the study confirmed the pharmacodynamic activity of this compound, with a rapid and sustained decrease of over 90% in plasma luteinizing hormone (LH) concentrations in the active treatment group.[2][6]

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action.

Experimental Workflow for GnRH Antagonist Clinical Trial

Caption: Generalized workflow for a Phase II clinical trial of a GnRH antagonist.

Conclusion

This compound demonstrated a clear pharmacodynamic effect through the potent suppression of gonadotropins and a dose-dependent reduction in estradiol levels. In the Phase II trial for endometriosis, this translated into statistically significant reductions in pelvic pain. However, the development of this compound was ultimately discontinued. The reasons for this decision have not been publicly detailed by Astellas Pharma but could be related to a variety of factors, including an unfavorable risk-benefit profile compared to other emerging therapies, strategic business decisions, or undisclosed safety or efficacy concerns in longer-term evaluation. The data and methodologies presented in this guide provide a valuable case study for researchers and professionals in the field of drug development, particularly those focused on hormonal therapies and GnRH antagonists.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [medbox.iiab.me]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GnRH antagonists suppress prolactin release in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Opigolix: A Novel GnRH Antagonist for Endometriosis

For Researchers, Scientists, and Drug Development Professionals

Opigolix (ASP1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that was under development for the treatment of endometriosis. As a competitive antagonist of the GnRH receptor (GnRHR), this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent suppression of gonadotropins and, consequently, ovarian steroid hormones, including estradiol (B170435). This targeted reduction in estradiol levels forms the basis of its therapeutic rationale in the estrogen-dependent pathophysiology of endometriosis. While the clinical development of this compound was discontinued, a review of its preclinical data offers valuable insights into its pharmacological profile and the broader landscape of GnRH antagonist development for gynecological disorders.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound, providing a quantitative overview of its potency and efficacy.

| Parameter | Value | Assay System |

| GnRH Receptor Binding | ||

| IC50 | 0.83 nM | Human GnRH receptor, competitive binding assay |

| In Vitro Functional Activity | ||

| IC50 (Inositol Phosphate) | 1.1 nM | CHO cells expressing human GnRH receptor |

| In Vivo Efficacy | ||

| Luteinizing Hormone (LH) Suppression | Dose-dependent | Castrated female cynomolgus monkeys |

Table 1: In Vitro and In Vivo Pharmacological Profile of this compound

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below to provide a comprehensive understanding of the data generation process.

GnRH Receptor Binding Assay

The binding affinity of this compound to the human GnRH receptor was determined using a competitive radioligand binding assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.

-

Radioligand: [125I]-labeled GnRH agonist (e.g., Buserelin).

-

Procedure:

-

Cell membranes from the CHO-hGnRHR cells were prepared.

-

A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using a gamma counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis.

In Vitro Functional Assay (Inositol Phosphate (B84403) Accumulation)

The functional antagonist activity of this compound was assessed by measuring its ability to inhibit GnRH-induced inositol (B14025) phosphate (IP) accumulation, a key downstream signaling event of GnRH receptor activation.

-

Cell Line: CHO cells stably expressing the human GnRH receptor.

-

Stimulant: GnRH at a concentration that elicits a submaximal response (e.g., EC80).

-

Procedure:

-

Cells were pre-incubated with increasing concentrations of this compound.

-

GnRH was added to stimulate the cells.

-

The reaction was stopped, and the cells were lysed.

-

The amount of accumulated inositol phosphate was measured using a commercially available assay kit.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the GnRH-induced IP accumulation (IC50) was determined.

In Vivo Luteinizing Hormone (LH) Suppression in a Primate Model

The in vivo efficacy of this compound was evaluated in a castrated female cynomolgus monkey model, which provides a sensitive system to measure the suppression of pulsatile LH secretion.

-

Animal Model: Ovariectomized (castrated) female cynomolgus monkeys. This model eliminates the feedback effects of ovarian steroids, resulting in elevated and pulsatile LH secretion.

-

Dosing: this compound was administered orally at various dose levels.

-

Blood Sampling: Serial blood samples were collected over a 24-hour period.

-

Hormone Analysis: Plasma LH concentrations were measured using a validated immunoassay.

-

Data Analysis: The degree of LH suppression and the duration of action were determined for each dose level.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of GnRH and the experimental workflow for evaluating GnRH antagonists.

The preclinical data for this compound demonstrate its high affinity and potent antagonist activity at the human GnRH receptor. These in vitro properties translate to effective in vivo suppression of the HPG axis, providing a strong rationale for its investigation in the treatment of endometriosis. Although its development has been discontinued, the preclinical profile of this compound serves as a valuable case study for the development of oral GnRH antagonists.

Opigolix (ASP-1707) for Rheumatoid Arthritis: A Technical Review of a Discontinued Investigational Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opigolix (B1677450) (formerly known as ASP-1707) is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was investigated as a potential therapeutic agent for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction. The rationale for its investigation in RA stemmed from the hypothesis that suppressing the hypothalamic-pituitary-gonadal (HPG) axis could modulate the inflammatory processes underlying the disease. Despite a plausible scientific premise, the clinical development of this compound for RA was terminated following a Phase IIa clinical trial that failed to demonstrate clinical efficacy in postmenopausal women with RA. This guide provides a comprehensive technical overview of the available data on this compound for RA research, including its mechanism of action, clinical trial findings, and the limited publicly available experimental details.

Mechanism of Action: GnRH Antagonism and its Immunomodulatory Potential

This compound functions as a competitive antagonist of the GnRH receptor in the pituitary gland. By blocking the binding of endogenous GnRH, it rapidly and dose-dependently suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of gonadal steroids, primarily estrogen.

The proposed mechanism for its potential efficacy in rheumatoid arthritis is linked to the immunomodulatory effects of GnRH and the hormones it regulates. GnRH receptors have been identified on various immune cells, including T-lymphocytes, and GnRH itself is thought to have a pro-inflammatory role. By blocking GnRH signaling, this compound was hypothesized to exert anti-inflammatory effects through:

-

Direct effects on immune cells: Antagonizing GnRH receptors on lymphocytes could potentially modulate their activation and proliferation.

-

Indirect effects via hormonal suppression: Reducing the levels of sex hormones, which are known to influence immune responses, might contribute to a less inflammatory state.

Signaling Pathway of GnRH Receptor and Potential Inflammatory Link

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. In immune cells, a similar pathway may be activated, potentially influencing the production of inflammatory cytokines.

Preclinical Research (Publicly Available Data)

Detailed preclinical studies of this compound specifically in animal models of rheumatoid arthritis have not been extensively published in peer-reviewed literature. This is common for investigational drugs that do not advance to later stages of clinical development. Therefore, quantitative data from such studies, including dose-response relationships in collagen-induced arthritis models or in vitro cytokine inhibition assays, are not publicly available.

Clinical Development for Rheumatoid Arthritis

This compound advanced to a Phase IIa clinical trial to evaluate its efficacy and safety in patients with rheumatoid arthritis. However, the development for this indication was discontinued (B1498344) in April 2018 after the trial failed to meet its primary endpoint.[1]

Phase IIa Clinical Trial (NCT02884635)

This was a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in combination with methotrexate (B535133) (MTX) in postmenopausal female patients with active rheumatoid arthritis.[2]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: Postmenopausal women with a diagnosis of rheumatoid arthritis (according to 1987 ACR or 2010 ACR/EULAR criteria) who had been on a stable dose of methotrexate for at least 90 days.[2] Patients had active disease, defined by ≥6 tender and ≥6 swollen joints, and elevated inflammatory markers (CRP >0.3 mg/dL or ESR >28 mm/hr).

-

Treatment Arms:

-

Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at Week 12.[2]

-

Secondary Endpoints: ACR20 response at other time points, ACR50 and ACR70 responses, Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP), DAS28-ESR, tender and swollen joint counts, and remission rates.[2]

-

Pharmacodynamic Assessment: Plasma concentrations of luteinizing hormone (LH) were measured to confirm the biological activity of this compound.

The study did not demonstrate a clinical benefit of this compound in this patient population.

Table 1: Patient Disposition and Baseline Characteristics

| Characteristic | This compound (n=37) | Placebo (n=35) |

| Mean Age (years) | 62.5 | 61.9 |

| Mean Disease Duration (years) | 10.6 | 10.1 |

| Mean DAS28-CRP | 5.3 | 5.3 |

| Mean Tender Joint Count (0-68) | 22.8 | 22.1 |

| Mean Swollen Joint Count (0-66) | 13.5 | 13.9 |

| Data derived from the publication by Takeuchi et al., 2021.[2] |

Table 2: Key Efficacy Endpoints at Week 12

| Endpoint | This compound (n=37) | Placebo (n=35) | P-value |

| ACR20 Response Rate (%) | 43.2 | 45.7 | NS |

| ACR50 Response Rate (%) | 18.9 | 20.0 | NS |

| ACR70 Response Rate (%) | 5.4 | 5.7 | NS |

| Mean Change in DAS28-CRP | -1.2 | -1.1 | NS |

| NS: Not Significant. Data derived from the publication by Takeuchi et al., 2021.[2] |

Table 3: Pharmacodynamic Effects

| Parameter | Effect in this compound Group |

| Plasma Luteinizing Hormone (LH) | >90% decrease from baseline in >90% of patients |

| Onset of LH Suppression | Rapid decrease to <1 IU/L at Week 1 |

| Maintenance of LH Suppression | Remained stable throughout the 12-week treatment period |

| Data derived from the publication by Takeuchi et al., 2021.[2] |

As shown in Table 2, this compound did not improve the ACR20, ACR50, or ACR70 response rates, nor did it lead to a greater reduction in the DAS28-CRP compared to placebo at any time point.[2] However, the pharmacodynamic data in Table 3 clearly indicate that this compound effectively engaged its target, the GnRH receptor, leading to profound and sustained suppression of LH.[2]

Conclusion and Future Directions

The investigation of this compound for rheumatoid arthritis was based on a sound scientific rationale concerning the interplay between the neuroendocrine and immune systems. The Phase IIa clinical trial demonstrated that while this compound successfully achieved its intended pharmacodynamic effect of suppressing the HPG axis, this did not translate into a clinical benefit for postmenopausal women with active RA.[2] The reasons for this disconnect between target engagement and clinical efficacy are likely multifactorial and may include the complexity of inflammatory pathways in RA that are independent of GnRH signaling, the specific patient population studied, or the possibility that more profound or prolonged hormonal suppression is needed.

For researchers and drug developers, the this compound program in RA underscores the challenge of translating preclinical hypotheses into clinical success, particularly in complex autoimmune diseases. While the development of this compound for RA has been discontinued, the exploration of neuroendocrine modulation in autoimmune and inflammatory diseases remains an area of active research. Future investigations in this field may benefit from a more stratified approach, potentially identifying patient subgroups who might be more responsive to hormonal modulation, or by exploring combination therapies that target multiple inflammatory pathways. The data from the this compound trial, though negative in its primary outcome, provides valuable information for the design of future studies in this area.

References

- 1. Mechanisms of Reciprocal Regulation of Gonadotropin-Releasing Hormone (GnRH)-Producing and Immune Systems: The Role of GnRH, Cytokines and Their Receptors in Early Ontogenesis in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling of cytokines is important in regulation of GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Use of Oral GnRH Antagonists in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. The therapeutic goal of ADT is to reduce serum testosterone (B1683101) to castrate levels, thereby inhibiting the growth of hormone-sensitive prostate cancer cells. Gonadotropin-releasing hormone (GnRH) antagonists represent a class of ADT that offers a distinct mechanism of action compared to GnRH agonists. By competitively blocking GnRH receptors in the pituitary gland, antagonists induce a rapid and profound decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a swift reduction in testosterone production without the initial testosterone surge seen with agonists.[1][2][3] This guide provides a technical overview of the investigational use of oral GnRH antagonists in prostate cancer, with a focus on Opigolix and a comprehensive analysis of the clinical data for Relugolix as a case study.

This compound (ASP-1707)

This compound is a small-molecule, non-peptide, orally active GnRH antagonist.[4] It was under investigation by Astellas Pharma for the treatment of sex hormone-dependent diseases, including endometriosis, rheumatoid arthritis, and prostate cancer.[4][5] However, the development of this compound for these indications was discontinued (B1498344) in April 2018.[4] While it reached phase II clinical trials for endometriosis and rheumatoid arthritis, detailed clinical trial data for its use in prostate cancer is not publicly available.[4][6][7] The mechanism of action of this compound, like other GnRH antagonists, involves the competitive blockade of GnRH receptors in the pituitary gland.[5]

Case Study: Relugolix in Advanced Prostate Cancer

Given the limited data on this compound, this guide will provide an in-depth analysis of Relugolix, another oral GnRH antagonist, which has been extensively studied in prostate cancer and received FDA approval. The pivotal phase 3 HERO trial provides a wealth of data for understanding the clinical profile of this class of drugs.[8][9][10][11][12][13][14][15][16][17]

Mechanism of Action of Oral GnRH Antagonists

Oral GnRH antagonists, such as Relugolix, directly and competitively bind to GnRH receptors on the anterior pituitary gonadotroph cells.[1][3] This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of LH and FSH.[1] The subsequent reduction in LH levels results in a profound and sustained suppression of testosterone production by the testes.[1] Unlike GnRH agonists, this mechanism avoids an initial surge in LH and testosterone, which can be clinically significant in patients with advanced disease.[18][19]

Figure 1: Signaling Pathway of Oral GnRH Antagonists in Prostate Cancer.

The HERO Phase 3 Trial: Experimental Protocol

The HERO trial was a multinational, randomized, open-label, phase 3 study designed to evaluate the efficacy and safety of oral Relugolix compared to leuprolide acetate (B1210297) in men with advanced prostate cancer.[8][10][12][15][16][17][20]

-

Patient Population: The trial enrolled men with androgen-sensitive advanced prostate cancer who required at least one year of continuous androgen deprivation therapy.[8] Eligible patients had a serum testosterone level of ≥150 ng/dL at screening.[15] Patients with major cardiovascular events within the preceding 6 months were excluded.

-

Randomization and Treatment: A total of 934 patients were randomized in a 2:1 ratio to receive either:

-

Primary Endpoint: The primary endpoint was the sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone suppression to <50 ng/dL from week 5 through week 48.[8][17][20]

-

Key Secondary Endpoints: Key secondary endpoints included:

Figure 2: Workflow of the HERO Phase 3 Clinical Trial.

Efficacy Data

The HERO trial demonstrated the superiority of Relugolix over leuprolide in achieving and maintaining testosterone suppression.[8][20]

| Efficacy Endpoint | Relugolix (n=622) | Leuprolide (n=308) | p-value |

| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% | <0.0001[8][20] |

| Castration Rate at Day 4 | 56.0% | 0% | <0.0001[10] |

| Castration Rate at Day 15 | 98.7% | 12.0% | <0.0001 |

| Profound Castration Rate (<20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001[12] |

| Confirmed PSA Response at Day 15 | 79.4% | 19.8% | <0.0001[12] |

| Castration Resistance-Free Survival (Metastatic Cohort) | 74% | 75% | 0.84[9] |

| Testosterone Recovery to Normal Levels (90 days post-treatment) | 54% | 3% | N/A[15] |

Safety Data

Relugolix was generally well-tolerated, with an adverse event profile consistent with androgen deprivation.[8][20] A key finding was a lower incidence of major adverse cardiovascular events (MACE) compared to leuprolide.[8][20]

| Safety Endpoint | Relugolix (n=622) | Leuprolide (n=308) |

| Any Adverse Event | 92.9% | 93.5%[13] |

| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2%[8][10][20] |

| MACE in Patients with a History of MACE | 3.6% | 17.8%[10][13] |

Common adverse events (≥10%) reported in the Relugolix arm included hot flashes, fatigue, constipation, diarrhea, and arthralgia.

Conclusion

While the development of this compound for prostate cancer has been discontinued, the successful clinical development and approval of Relugolix have established oral GnRH antagonists as a viable and effective treatment option for men with advanced prostate cancer. The rapid, profound, and sustained testosterone suppression, coupled with a favorable cardiovascular safety profile and the convenience of oral administration, positions this class of drugs as a significant advancement in androgen deprivation therapy. The detailed data from the HERO trial provide a robust foundation for researchers and drug development professionals to understand the clinical potential and characteristics of oral GnRH antagonists in the management of prostate cancer.

References

- 1. urologytimes.com [urologytimes.com]

- 2. vjoncology.com [vjoncology.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. targetedonc.com [targetedonc.com]

- 10. urotoday.com [urotoday.com]

- 11. ascopubs.org [ascopubs.org]

- 12. HERO trial: A rescue from injectable androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Relugolix as a promising novel oral GnRH antagonist for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 16. onclive.com [onclive.com]

- 17. Prostate cancer—highlights from American Society of Clinical Oncology virtual meeting 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Relugolix, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. ascopubs.org [ascopubs.org]

Opigolix (ASP-1707): A Technical Guide on Target Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opigolix (also known as ASP-1707) is a non-peptide, orally bioavailable, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent conditions such as endometriosis, rheumatoid arthritis, and prostate cancer.[1][2] Although its clinical development was discontinued (B1498344) in 2018, the pharmacological profile of this compound as a GnRH receptor antagonist remains of interest to researchers in the field of endocrinology and drug development.[2] This technical guide provides an in-depth overview of the target binding, mechanism of action, and relevant experimental methodologies related to this compound.

Target Profile: Gonadotropin-Releasing Hormone (GnRH) Receptor

The primary molecular target of this compound is the gonadotropin-releasing hormone (GnRH) receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[3] In humans, the GnRHR is primarily expressed on the surface of pituitary gonadotrope cells. Its activation by the endogenous ligand, GnRH, initiates a signaling cascade that is central to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor. By binding to the receptor, it prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade of the GnRH receptor leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] The reduction in circulating gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, such as estrogen and testosterone. This suppression of sex hormones forms the basis of its therapeutic potential in hormone-dependent diseases.

Target Binding Affinity

Table 1: Quantitative Binding Affinity of this compound (ASP-1707) to the GnRH Receptor

| Parameter | Value | Species | Assay Type | Reference |

| K_i_ | Data not publicly available | - | - | - |

| IC_50_ | Data not publicly available | - | - | - |

| K_d_ | Data not publicly available | - | - | - |

Signaling Pathway

The GnRH receptor primarily signals through the Gαq/11 G-protein subunit. Upon ligand binding and receptor activation, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH. As an antagonist, this compound blocks the initiation of this pathway.

Experimental Protocols

While the specific protocols used for this compound are proprietary, the determination of binding affinity for a small molecule antagonist like this compound to the GnRH receptor typically involves a competitive radioligand binding assay.

General Protocol for a Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human GnRH receptor.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radiolabeled GnRH receptor ligand (e.g., a radiolabeled GnRH agonist or antagonist).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the prepared cell membranes containing the GnRH receptor.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor (this compound).

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Oral GnRH Antagonists: A Technical Guide to Opigolix and a Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral gonadotropin-releasing hormone (GnRH) antagonists represent a significant advancement in the therapeutic landscape for sex hormone-dependent diseases such as endometriosis and uterine fibroids. By competitively blocking the GnRH receptor in the anterior pituitary, these small molecule antagonists induce a rapid, dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and consequently, a reduction in ovarian sex hormone production, primarily estradiol (B170435). This guide provides an in-depth technical overview of the pharmacodynamics of this class of drugs, with a specific focus on Opigolix (ASP-1707), and a comparative analysis with other prominent oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix. Although the development of this compound was discontinued, its study provides valuable insights into the pharmacodynamic properties of this drug class.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Oral GnRH antagonists are non-peptide small molecules that bind competitively to GnRH receptors on pituitary gonadotroph cells.[1] This direct and reversible blockade prevents endogenous GnRH from binding and initiating its downstream signaling cascade, leading to an immediate and dose-dependent reduction in the secretion of LH and FSH.[2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin and sex hormone levels before inducing receptor downregulation and desensitization, GnRH antagonists provide a rapid onset of action without this initial stimulatory phase.[3]

The primary pharmacodynamic effect of oral GnRH antagonists is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a dose-dependent decrease in circulating estradiol levels in women and testosterone (B1683101) levels in men.[3][4] The ability to titrate the degree of estrogen suppression allows for a tailored therapeutic approach, aiming to alleviate symptoms of estrogen-dependent conditions while potentially mitigating the side effects of profound hypoestrogenism, such as bone mineral density loss.[5]

Quantitative Pharmacodynamic Data

The following tables summarize key in vitro and in vivo pharmacodynamic parameters for this compound and its comparator oral GnRH antagonists.

| Compound | Target | Binding Affinity (Kd / IC50) | Species | Reference |

| This compound (ASP-1707) | GnRH Receptor | Not publicly available | - | [6] |

| Elagolix | GnRH Receptor | Kd = 54 pM | Human | [7] |

| Relugolix | GnRH Receptor | IC50 = 0.33 nM | Human | [8][9][10] |

| Linzagolix | GnRH Receptor | IC50 = 36.7 nM (Ca2+ flux assay) | Human | [7][11] |

Table 1: In Vitro Binding Affinities of Oral GnRH Antagonists for the GnRH Receptor.

| Compound | Dose | Effect on LH | Effect on FSH | Effect on Estradiol (E2) | Effect on Testosterone | Clinical Context | Reference |

| This compound (ASP-1707) | 30 mg BID | >90% decrease | Not reported | Not reported | Not applicable | Rheumatoid Arthritis (postmenopausal women) | [12][13][14] |

| Elagolix | 150 mg QD | Dose-dependent suppression | Dose-dependent suppression | Partial suppression | Not applicable | Endometriosis | [3] |

| 200 mg BID | Dose-dependent suppression | Dose-dependent suppression | Nearly full suppression | Not applicable | Endometriosis | [3] | |

| Relugolix | 40 mg QD | Suppression | Suppression | Suppression to postmenopausal levels (<20 pg/mL) | Not applicable | Uterine Fibroids | - |

| 120 mg QD | Suppression | Suppression | Not applicable | Sustained castrate levels (<50 ng/dL) | Prostate Cancer | [4] | |

| Linzagolix | 100-200 mg QD | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Not applicable | Uterine Fibroids | [11] |

Table 2: In Vivo Pharmacodynamic Effects of Oral GnRH Antagonists on Hormone Levels.

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, as depicted in the diagram below. Oral GnRH antagonists, by blocking the initial binding of GnRH, prevent the activation of this entire downstream signaling network.

References

- 1. medicalresearch.com [medicalresearch.com]

- 2. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elagolix, an Oral GnRH Antagonist, Versus Subcutaneous Depot Medroxyprogesterone Acetate for the Treatment of Endometriosis: Effects on Bone Mineral Density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]

- 7. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cellular Impact of Opigolix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis, before its development was discontinued.[2][3] As a GnRH receptor antagonist, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland. This action inhibits the downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] Consequently, this suppresses the production of ovarian sex hormones, including estradiol (B170435), which are key drivers in the pathophysiology of endometriosis.[1][5] This document provides an in-depth technical guide on the cellular pathways affected by this compound, based on available clinical and preclinical data.

Core Mechanism of Action: GnRH Receptor Antagonism

The primary cellular pathway affected by this compound is the gonadotropin-releasing hormone receptor (GnRHR) signaling cascade. The GnRHR is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6][7]

Upon binding of GnRH, the GnRHR primarily couples to the Gαq/11 protein, initiating a well-characterized signaling pathway:

-

Activation of Phospholipase Cβ (PLCβ): The activated Gαq/11 subunit stimulates PLCβ.

-

Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization and Protein Kinase C Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Gonadotropin Release: The rise in intracellular calcium and activation of PKC are crucial for the synthesis and secretion of LH and FSH.

This compound, as a competitive antagonist, prevents the binding of endogenous GnRH to its receptor, thereby blocking this entire signaling cascade and leading to a rapid reduction in LH and FSH release.

While the Gαq/11 pathway is the principal signaling route, evidence suggests that the GnRHR can also couple to other G-proteins, such as Gi and Gs, and activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and JNK).[6] By blocking the initial receptor activation, this compound would consequently inhibit these alternative signaling pathways as well.

Visualizing the GnRH Receptor Signaling Pathway

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Clinical Efficacy and Pharmacodynamic Effects of this compound

The therapeutic potential of this compound in treating endometriosis-associated pain was evaluated in the Phase II TERRA study.[5] This study provides the most comprehensive publicly available quantitative data on the effects of this compound.

Quantitative Data from the Phase II TERRA Study

| Parameter | Placebo (n=88) | This compound 3 mg (n=86) | This compound 5 mg (n=91) | This compound 10 mg (n=90) | This compound 15 mg (n=88) | Leuprorelin (n=89) |

| Change in Overall Pelvic Pain (NRS) at 12 Weeks | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 | - |

| Change in Dysmenorrhea (NRS) at 12 Weeks | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 | - |

| Change in Non-Menstrual Pelvic Pain (NRS) at 12 Weeks | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 | - |

| Serum Estradiol (pg/mL) at 24 Weeks (Median) | - | ~40 | ~30 | ~20 | <20 | <20 |

| Change in Bone Mineral Density (Lumbar Spine, %) at 24 Weeks (Mean) | - | ~ -0.5% | ~ -1.0% | ~ -1.5% | ~ -2.0% | ~ -3.0% |

| Data are presented as mean change from baseline for pain scores and approximate median or mean values for hormonal and bone density data as inferred from published graphs in the TERRA study.[5] |

These data demonstrate a dose-dependent reduction in endometriosis-associated pain and serum estradiol levels with this compound treatment.[5] The impact on bone mineral density, a known side effect of GnRH antagonists, was also dose-dependent and less pronounced than with the GnRH agonist leuprorelin.[2][5]

Experimental Protocols

Phase II TERRA Study Methodology

The TERRA study was a Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study to evaluate the efficacy and safety of this compound in women with endometriosis-associated pelvic pain.[5]

-

Participants: 540 women with surgically confirmed endometriosis and moderate to severe pelvic pain were enrolled.[5]

-

Intervention: Participants were randomized to receive one of four daily oral doses of this compound (3 mg, 5 mg, 10 mg, or 15 mg), a placebo, or an active comparator (leuprorelin acetate) for 24 weeks.[5]

-

Primary Efficacy Endpoints: The primary endpoints were the change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain at 12 weeks.[5]

-

Secondary and Safety Endpoints: These included changes in serum estradiol levels, bone mineral density (measured by dual-energy X-ray absorptiometry), and the incidence of adverse events.[2][5]

Caption: Workflow of the Phase II TERRA study for this compound.

Conclusion

This compound exerts its effects by directly antagonizing the GnRH receptor, leading to a profound and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The primary affected cellular pathway is the Gαq/11-mediated signaling cascade in pituitary gonadotropes, which results in reduced secretion of LH and FSH and, consequently, lower estradiol levels. Clinical data from the Phase II TERRA study confirmed the efficacy of this compound in reducing endometriosis-associated pain, with a predictable and dose-related impact on serum estradiol and bone mineral density. Although the development of this compound has been discontinued, the understanding of its mechanism of action and the clinical data gathered contribute to the broader knowledge base of GnRH antagonist therapies.

References

- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GnRH Receptor | BioChemPartner [biochempartner.com]

- 4. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]

The Effect of Opigolix on Gonadotropin Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opigolix (ASP1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for the treatment of sex hormone-dependent conditions such as endometriosis. By competitively blocking GnRH receptors in the anterior pituitary gland, this compound induces a rapid, dose-dependent suppression of the gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in ovarian estradiol (B170435) and progesterone (B1679170) production, forming the basis of its therapeutic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gonadotropin suppression, and the experimental protocols utilized in its clinical evaluation. While the development of this compound was discontinued, the data from its clinical trials offer valuable insights into the pharmacodynamics of oral GnRH antagonists.

Introduction

Gonadotropin-releasing hormone, produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the pituitary gland to release LH and FSH, which in turn govern gonadal steroidogenesis. In conditions like endometriosis, the growth of ectopic endometrial tissue is estrogen-dependent. Therefore, suppressing estrogen levels is a key therapeutic strategy. GnRH antagonists, such as this compound, offer a direct and rapid method of achieving this by blocking the initial step in the hypothalamic-pituitary-gonadal (HPG) axis. Unlike GnRH agonists, which cause an initial surge in gonadotropin and estrogen levels (a "flare" effect), antagonists produce immediate suppression.[1] This guide delves into the specifics of this compound's action on gonadotropin suppression, presenting the available clinical data and methodologies.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary. This binding prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH. The consequence is a dose-dependent decrease in circulating gonadotropin levels, leading to reduced ovarian stimulation and a subsequent fall in estradiol and progesterone concentrations.

Quantitative Data on Gonadotropin Suppression

Clinical trials of this compound have demonstrated its efficacy in suppressing gonadotropin levels. The available quantitative data from these studies are summarized below.

Phase 2a Study in Postmenopausal Women with Rheumatoid Arthritis

This study provides the most definitive quantitative data on the extent of LH suppression with a high dose of this compound.

| Parameter | Dosage | Result | Citation |

| Luteinizing Hormone (LH) Suppression | 30 mg twice daily | >90% decrease from baseline in >90% of patients. Plasma LH concentration rapidly decreased to <1 IU/L at week 1 and remained stable. | [2][3] |

| Follicle-Stimulating Hormone (FSH) Suppression | 30 mg twice daily | Data not specifically reported. | [2][3] |

Phase 2 TERRA Study in Women with Endometriosis

The TERRA study evaluated a range of this compound doses. While specific percentages of LH and FSH suppression for each dose group were not detailed in the primary publication, the study confirmed a dose-dependent reduction in serum estradiol, which is a direct downstream effect of gonadotropin suppression.

| Dosage | Effect on Estradiol | Implied Effect on Gonadotropins | Citation |

| 3 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |

| 5 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |

| 10 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |

| 15 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials of this compound to assess its effect on gonadotropin suppression.

Study Design

The clinical evaluation of this compound's effect on gonadotropins was primarily conducted through Phase 2, multicenter, double-blind, randomized, placebo-controlled studies.[4][5]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results of ASP-1707: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction